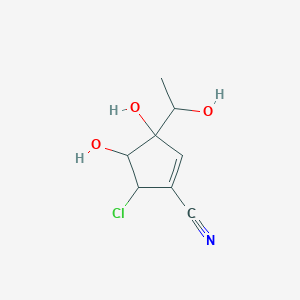

5-amino-1-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-pyrazol-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to 5-amino-1-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-pyrazol-3-one, often involves cyclocondensation reactions or modifications of pre-existing pyrazole structures. For example, a protocol to synthesize 1,4-dihydropyridines utilizing 3,4,5-trifluorobenzeneboronic acid as a catalyst in an ionic liquid showcases a methodology that might be adapted for synthesizing compounds with similar backbones under eco-friendly conditions (Sridhar & Perumal, 2005).

Molecular Structure Analysis

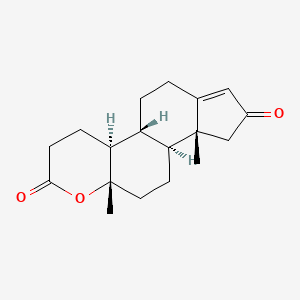

The molecular structure of compounds like 5-amino-1-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-pyrazol-3-one can be characterized by various spectroscopic techniques. Studies on related pyrazole derivatives have revealed the presence of intramolecular hydrogen bonds and polarized molecular-electronic structures, contributing to their stability and reactivity (Portilla et al., 2007).

Chemical Reactions and Properties

Pyrazole derivatives undergo a range of chemical reactions, including cyclization, N-amination, and reactions with various aldehydes and ketones. For instance, 5-aminofuro[3,2-c]pyridinium tosylates synthesis through direct N-amination of furo[3,2-c]pyridines with O-(4-methylbenzenesulfonyl)hydroxylamine illustrates the type of reactions these compounds might participate in (Bencková & Krutošíková, 1999).

Physical Properties Analysis

The physical properties of pyrazole derivatives, including solubility, melting point, and crystalline structure, can be significantly influenced by their molecular arrangement and hydrogen bonding patterns. Detailed crystallographic studies can reveal how molecules are linked into complex sheets or chains, affecting their physical characteristics (Portilla et al., 2007).

Chemical Properties Analysis

The chemical properties of 5-amino-1-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-pyrazol-3-one and related compounds are defined by their functional groups and molecular structure. These properties determine their reactivity, acidity, basicity, and potential for forming various derivatives. The synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including analysis of their in vitro cytotoxic activity, highlight the diverse chemical behavior and applications of these molecules (Hassan, Hafez, & Osman, 2014).

Wissenschaftliche Forschungsanwendungen

Application 1: Organic and Medicinal Synthesis

- Summary of the Application: 5-Amino-pyrazoles are potent reagents in organic and medicinal synthesis. They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

- Methods of Application: The synthesis methods involve planning strategies to construct organic compounds, particularly diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds via 5-amino-pyrazoles .

- Results or Outcomes: These outstanding compounds synthesized via a wide variety of approaches include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Application 2: Synthesis of Pyrazole Derivatives

- Summary of the Application: A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles has been developed .

- Methods of Application: The cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine gave the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles .

- Results or Outcomes: The synthesis resulted in 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .

Application 3: Two-component reactions

- Summary of the Application: 5-Amino-pyrazoles can be used in two-component reactions. These reactions are a type of chemical reaction where two reactants combine to form a product .

- Methods of Application: Wong et al. reported the synthesis and structural identification of 5-amino-4-hydroxyiminopyrazoles and (E)-N-1-aryl-3-aryl-4-[(substituted pyrazolyl)diazenyl] pyrazoles from 5-amino-pyrazoles with ethyl nitrite or sodium nitrite in 10% aqueous HCl solution .

- Results or Outcomes: All of 5-amino-4-hydroxyiminopyrazoles and diazene compounds were fully identified by spectroscopic methods .

Application 4: Synthesis of Sulfur-Containing Pyrazoles

- Summary of the Application: Sulfur-containing pyrazoles, pyrazolines, and indazoles have been synthesized. These compounds are the basic elements for the design of drug-like compounds with multiple biological activities .

- Methods of Application: The structural diversity of pyrazoles is due to the ability to modify through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions .

- Results or Outcomes: The pharmaceutical industry on a large scale produces valuable drugs with a pyrazole scaffold in the molecule or with its reduction product—pyrazoline .

Application 5: Synthesis of Anti-depressant Molecules

- Summary of the Application: Recently, ketamine & its (S)-enantiomer, esketamine, were investigated for their immediate anti-depressant effects and have been proposed as a potential medication for depressive disorder, as well as resistant depression .

- Methods of Application: In vitro, (S)-ketamine (esketamine) has a 3–4 fold higher affinity than ®-ketamine for the glutamate N-methyl D-aspartate receptor .

- Results or Outcomes: Esketamine has attracted more attention due to its potential as an anti-depressant .

Application 6: Synthesis of Sulfur-Containing Pyrazoles

- Summary of the Application: The review summarizes the literature and our own results over the past ten years (2011–2021) on the synthesis of heterocyclic compounds having the pyrazole, pyrazoline, or indazole nucleus, which are the basic elements for the design of drug-like compounds with multiple biological activities .

- Methods of Application: The structural diversity of pyrazoles is due to the ability to modify through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions as they have 6π delocalized electrons, which can form pseudo-aromatic system in the rings .

- Results or Outcomes: The pharmaceutical industry on a large scale produces valuable drugs with a pyrazole scaffold in the molecule or with its reduction product—pyrazoline .

Zukünftige Richtungen

The future directions for research on this compound and related compounds could involve further exploration of their biological activities and potential applications in medicine, as well as the development of new synthetic methods . The development of more efficient and selective synthetic methods is an important area of organic chemistry .

Eigenschaften

IUPAC Name |

3-amino-2-(4-methylphenyl)sulfonyl-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3S/c1-7-2-4-8(5-3-7)17(15,16)13-9(11)6-10(14)12-13/h2-6H,11H2,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQYZJGZHOOVEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=O)N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-(4-methylbenzenesulfonyl)-2,3-dihydro-1H-pyrazol-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![disodium;2-[[(4S)-4-[[(2R)-3-[(2R)-2,3-di(dodecanoyloxy)propyl]sulfanyl-2-(hexadecanoylamino)propanoyl]amino]-5-oxo-5-(2-sulfonatoethylamino)pentanoyl]amino]ethanesulfonate](/img/structure/B1246255.png)

![(2R,4R)-2,3,4-tris[(4-chlorophenyl)methoxy]pentane-1,5-diamine](/img/structure/B1246256.png)

![(1'S,6'S,7'R,8R,9'S)-4,4,6',10',10'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1246274.png)